
1-Phenyl-3-(pyridin-2-ylmethyl)urea
Overview
Description
1-Phenyl-3-(pyridin-2-ylmethyl)urea is a chemical compound with the molecular formula C13H13N3O . It has a molecular weight of 227.27 .
Synthesis Analysis
The synthesis of 1-Phenyl-3-(pyridin-2-ylmethyl)urea and its derivatives has been reported in several studies . A common method involves the use of metal- and column-free one-pot ammonolysis, using a wide range of aryl and alkyl amines . This reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(pyridin-2-ylmethyl)urea consists of a phenyl group, a pyridin-2-ylmethyl group, and a urea group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Antiproliferative Activity
1-Phenyl-3-(pyridin-2-ylmethyl)urea derivatives have been investigated for their antiproliferative effects against cancer cell lines. In particular, compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) demonstrated potent inhibitory activity against A549 (lung cancer) and HCT-116 (colorectal cancer) cells, comparable to the positive-control drug sorafenib . These findings suggest that this compound class could serve as a basis for designing effective antiproliferative agents.
Apoptosis Induction
Further studies on compound 7i revealed its ability to induce apoptosis in A549 cells in a concentration-dependent manner. This apoptotic effect contributes to its potential as an anticancer agent .
Cell Cycle Arrest
Compound 7i was found to arrest the cell cycle at the G1 phase, as demonstrated by flow cytometry analysis. This property could be exploited for targeted cancer therapy .
Structure-Based Drug Design
The 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea scaffold represents a novel chemotype for designing antiproliferative agents. Researchers have explored its structure-activity relationships to optimize efficacy and selectivity .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to have antiproliferative effects on cancer cell lines , suggesting that this compound may also target proteins or pathways involved in cell proliferation.
Mode of Action
It’s worth noting that urea derivatives have been found to interact with their targets and cause changes that lead to antiproliferative effects
Biochemical Pathways
Given its potential antiproliferative effects, it may impact pathways related to cell cycle regulation and apoptosis .
properties
IUPAC Name |
1-phenyl-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-9H,10H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUGNBWVJHYAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-3-(pyridin-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



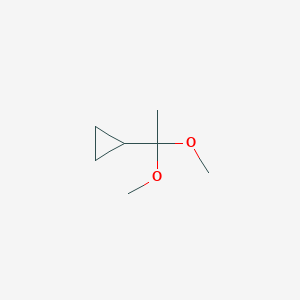


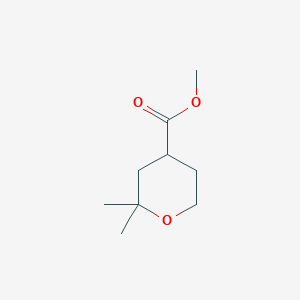
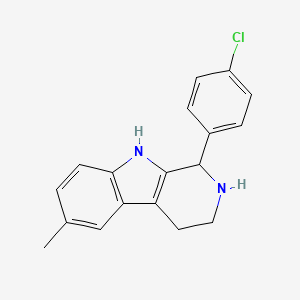
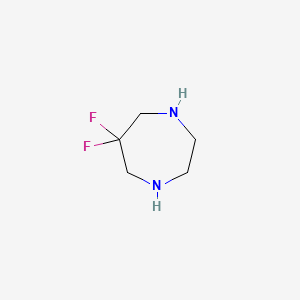

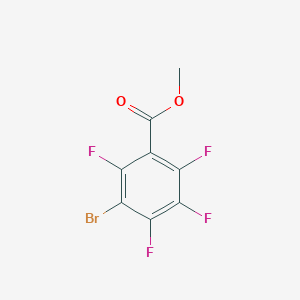
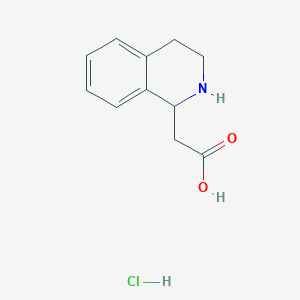
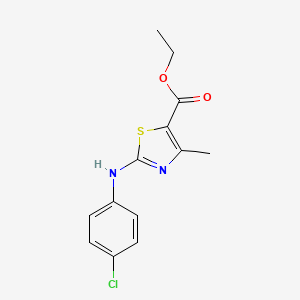
![2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole](/img/structure/B3143614.png)
![Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B3143616.png)
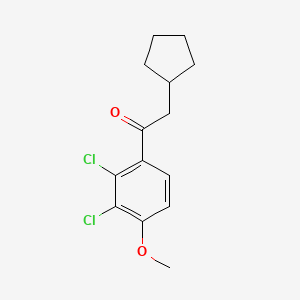
acetate](/img/structure/B3143639.png)